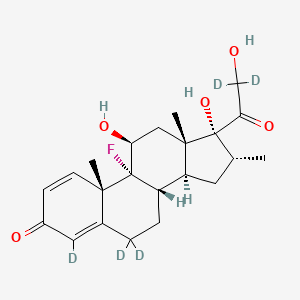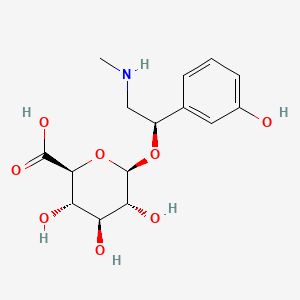
Phenylephrine 2-O-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenylephrine 2-O-Glucuronide is a metabolite of phenylephrine . It is a biochemical that plays a role in receptor pharmacology, specifically as an agonist . It is also involved in xenobiotic metabolism . The formal name of this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-(®-1-hydroxy-2-(methylamino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C15H21NO8 . Its molecular weight is 343.3 . The structure includes six defined stereocentres .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in water . The average mass is 343.329 Da and the monoisotopic mass is 343.126709 Da .Scientific Research Applications
Clinical Implications and Physiological Effects
Phenylephrine is a direct-acting α1 adrenergic receptor agonist, used in various clinical settings. It's been researched for its effects on hypotension, particularly in patients with severe aortic stenosis, decompensated tetralogy of Fallot, hypoxemia during one-lung ventilation, septic shock, traumatic brain injury, vasospasm post-subarachnoid hemorrhage, and hypotension during cesarean delivery. Studies suggest that phenylephrine's regional effects, like decreased heart rate and improved fetal oxygen supply, may outweigh its global effects, such as decreased cardiac output, in certain pathophysiological states. However, alternative vasopressors should be considered where no regional advantages of α1 agonists are seen (Thiele, Nemergut, & Lynch, 2011).
Metabolic Effects
Phenylephrine's role in stimulating glutamine metabolism has been examined in isolated rat hepatocytes. The addition of phenylephrine leads to a rapid decline in intracellular 2-oxoglutarate and glutamate, followed by the activation of glutaminase and increases in glutamate and 2-oxoglutarate. This indicates that phenylephrine directly stimulates glutaminase, enhancing its affinity for ammonia, which is crucial for stimulating the steady-state flux through the pathway from glutamine to glucose and urea (Verhoeven, Estrela, & Meijer, 1985).
Influence on Gluconeogenesis and Glycogen Metabolism
Research on isolated rat hepatocytes shows that phenylephrine stimulates gluconeogenesis from pyruvate less than glucagon but does not affect the activities of protein kinase and pyruvate kinase. The study suggests phenylephrine's unique impact on gluconeogenesis and glycogen metabolism, especially in the context of hormonal influences like insulin (Hue, Felíu, & Hers, 1978).
Effects on Enzyme Activation in Hepatocytes
Phenylephrine promotes a rapid increase in the active form of pyruvate dehydrogenase (PDHa) in isolated rat hepatocytes. This effect, mediated by α1‐adrenergic receptors, is absent in Ca2+‐depleted hepatocytes and is additive to the action of glucagon, illustrating the complex interplay of hormones and neurotransmitters in regulating enzyme activities within hepatocytes (Assimacopoulos-Jeannet, McCormack, & Jeanrenaud, 1983).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNMYWZQNTXNV-QBOXMOKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652669 |
Source


|
| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260611-56-0 |
Source


|
| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

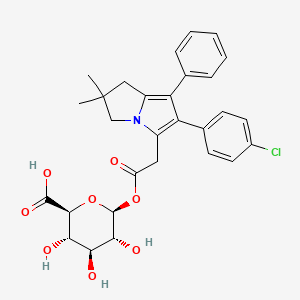
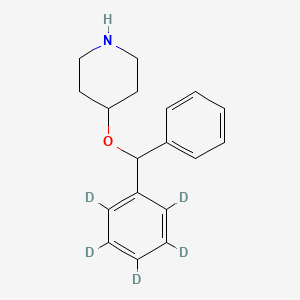
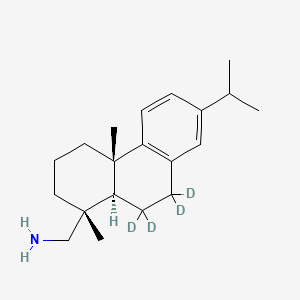


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)
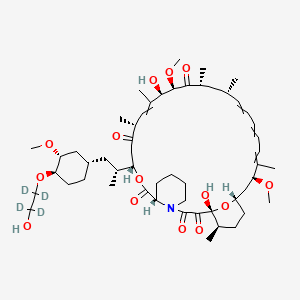
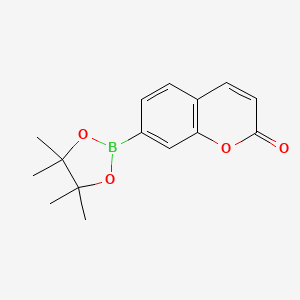
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)

